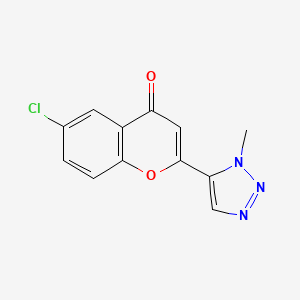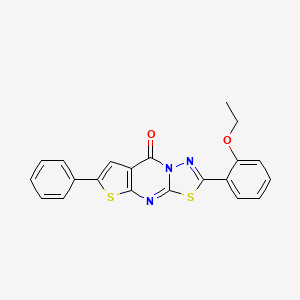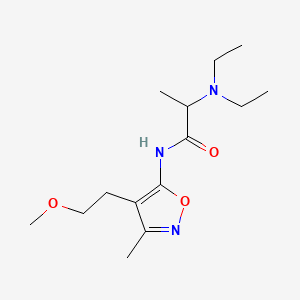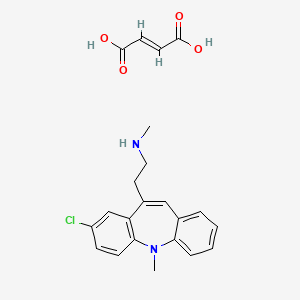
8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate is a chemical compound with a complex structure that includes a dibenzazepine core. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate involves multiple steps. One common method includes the chlorination of dibenzazepine followed by the introduction of a methylaminoethyl group. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its neuroleptic properties and potential use in treating psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, altering their activity and leading to various pharmacological effects. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Oxo-10,11-dihydro-5H-dibenz(b,f)azepine-5-carboxamide: Known for its use in treating epilepsy.
5H-Dibenz(b,f)azepine, 10,11-dihydro-: Studied for its effects on the central nervous system.
Uniqueness
8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its potential neuroleptic effects and applications in various fields make it a compound of significant interest.
Propriétés
Numéro CAS |
84142-03-0 |
|---|---|
Formule moléculaire |
C22H23ClN2O4 |
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(3-chloro-11-methylbenzo[b][1]benzazepin-5-yl)-N-methylethanamine |
InChI |
InChI=1S/C18H19ClN2.C4H4O4/c1-20-10-9-13-11-14-5-3-4-6-17(14)21(2)18-8-7-15(19)12-16(13)18;5-3(6)1-2-4(7)8/h3-8,11-12,20H,9-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
SRKJAXMXKUIJTM-WLHGVMLRSA-N |
SMILES isomérique |
CNCCC1=CC2=CC=CC=C2N(C3=C1C=C(C=C3)Cl)C.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CNCCC1=CC2=CC=CC=C2N(C3=C1C=C(C=C3)Cl)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


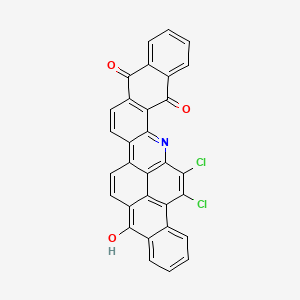


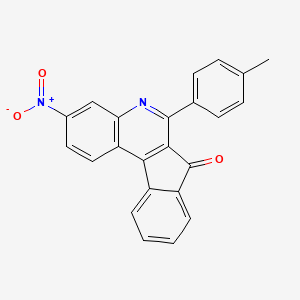
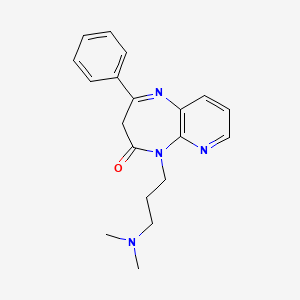

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)

